molecular formula C16H25NO2 B4003142 1-[3-(4-methoxyphenoxy)propyl]-3-methylpiperidine

1-[3-(4-methoxyphenoxy)propyl]-3-methylpiperidine

Cat. No.: B4003142
M. Wt: 263.37 g/mol
InChI Key: CTJUFJUWNLQQGI-UHFFFAOYSA-N
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Description

1-[3-(4-methoxyphenoxy)propyl]-3-methylpiperidine is a useful research compound. Its molecular formula is C16H25NO2 and its molecular weight is 263.37 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 263.188529040 g/mol and the complexity rating of the compound is 239. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Novel Antimicrobial and Antioxidant Agents

Research into piperidine derivatives, including compounds structurally related to 1-[3-(4-methoxyphenoxy)propyl]-3-methylpiperidine, has shown promising applications in developing novel antimicrobial and antioxidant agents. A study highlighted the synthesis and evaluation of 2,6-bis(4-methoxyphenyl)-1-methylpiperidin-4-one oxime esters, showcasing their significant antioxidant and antimicrobial potential. These compounds were evaluated for their in vitro activities, with some demonstrating promising efficacy against bacterial and fungal strains, indicating their potential utility in pharmaceutical applications targeting resistant pathogens and conditions necessitating antioxidant support (Harini et al., 2014).

Cancer Research and Sigma Receptor Interactions

In cancer research, the structural analogs of this compound have been explored for their affinity and selectivity towards sigma receptors, which play a role in tumor growth and proliferation. A study investigating the methylation on the piperidine ring of N-[omega-(6-methoxynaphthalen-1-yl)alkyl] derivatives revealed that certain compounds exhibited potent sigma(1) ligand activity and demonstrated antiproliferative effects in rat C6 glioma cells. This suggests a potential therapeutic application in managing tumors through sigma receptor modulation (Berardi et al., 2005).

ABCB1 Inhibitors for Drug Resistance

Another critical area of application is in overcoming drug resistance, particularly through the inhibition of ABCB1, a protein known to expel drugs from cancer cells, contributing to chemotherapy resistance. Research incorporating the 2-[(3-methoxyphenylethyl)phenoxy] moiety into compounds linked to various basic nuclei demonstrated potent inhibitory activity against ABCB1. This points to the utility of such compounds in designing new therapies that can bypass drug resistance mechanisms, potentially improving the efficacy of chemotherapy treatments (Colabufo et al., 2008).

Src Kinase Inhibition for Cancer Therapy

The optimization of piperidine derivatives for Src kinase inhibition has also been a significant focus. Src kinase is implicated in various cancers, and its inhibition can lead to reduced tumor growth and metastasis. Research has identified compounds with potent inhibitory activity against Src kinase, providing a basis for the development of new cancer therapeutics. These compounds have shown effectiveness in preclinical models, suggesting their potential in cancer treatment regimens (Boschelli et al., 2001).

Properties

IUPAC Name

1-[3-(4-methoxyphenoxy)propyl]-3-methylpiperidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25NO2/c1-14-5-3-10-17(13-14)11-4-12-19-16-8-6-15(18-2)7-9-16/h6-9,14H,3-5,10-13H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTJUFJUWNLQQGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN(C1)CCCOC2=CC=C(C=C2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.